molecular formula C13H11Cl2NS B178854 4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline CAS No. 107623-18-7

4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline

Cat. No.: B178854
CAS No.: 107623-18-7
M. Wt: 284.2 g/mol
InChI Key: PWAVJNVCQNVRPT-UHFFFAOYSA-N
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Description

4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline is an organic compound with the molecular formula C13H11Cl2NS It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-chlorophenyl group and a sulfanylmethyl group

Scientific Research Applications

4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline typically involves the reaction of 4-chloroaniline with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution and sulfanylmethyl group make it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NS/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAVJNVCQNVRPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCSC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107623-18-7
Record name 4-CHLORO-N-(((4-CHLOROPHENYL)THIO)METHYL)ANILINE
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